1-(3-Pyrazol-1-ylpentan-3-yl)pyrazole
Description
Structure
3D Structure
Properties
CAS No. |
28791-86-8 |
|---|---|
Molecular Formula |
C11H16N4 |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-(3-pyrazol-1-ylpentan-3-yl)pyrazole |
InChI |
InChI=1S/C11H16N4/c1-3-11(4-2,14-9-5-7-12-14)15-10-6-8-13-15/h5-10H,3-4H2,1-2H3 |
InChI Key |
IJEVKOQEOKVTQI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(N1C=CC=N1)N2C=CC=N2 |
Origin of Product |
United States |
Advanced Structural Characterization of 1 3 Pyrazol 1 Ylpentan 3 Yl Pyrazole and Analogues
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction provides definitive information regarding the precise three-dimensional arrangement of atoms in the crystalline state, offering unparalleled insight into molecular structure and intermolecular interactions.
Determination of Molecular Conformation and Stereochemistry
While a crystal structure for 1-(3-Pyrazol-1-ylpentan-3-yl)pyrazole is not publicly available, analysis of closely related analogues such as 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one provides a strong basis for predicting its molecular conformation. researchgate.net In such gem-dipyrazolylalkanes, the central sp³-hybridized carbon atom of the alkane chain acts as a tetrahedral center. The two pyrazole (B372694) rings are attached to this carbon, and their relative orientation is a key conformational feature.
Table 1: Predicted Crystallographic Parameters for this compound based on Analogues
| Parameter | Predicted Value/Feature | Basis from Analogues |
|---|---|---|
| Crystal System | Monoclinic or Triclinic | Common for pyrazole derivatives. semanticscholar.orgnih.gov |
| Space Group | P2₁/n or P-1 | Frequently observed for related heterocyclic structures. semanticscholar.org |
| Pyrazole Ring Geometry | Planar | Consistent across numerous pyrazole crystal structures. nih.govnih.gov |
| Conformation of Pyrazole Rings | Twisted/Staggered | Minimization of steric hindrance from the pentyl group. |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Interactions)
The crystal packing of this compound will be governed by a network of weak intermolecular interactions, as the molecule lacks strong hydrogen bond donors like N-H or O-H groups. The primary forces influencing the supramolecular assembly are expected to be weak C-H···N hydrogen bonds and potential π-π stacking interactions.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure, particularly in the solution state, and for identifying key functional groups within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Architecture, including ¹H and ¹³C NMR
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For this compound, the ¹H and ¹³C NMR spectra would exhibit characteristic signals for both the pyrazole rings and the pentyl chain.
In the ¹H NMR spectrum, the protons on the two equivalent pyrazole rings are expected to show three distinct signals. The H4 proton typically appears as a triplet around 6.3 ppm, while the H3 and H5 protons appear as doublets at higher chemical shifts, generally between 7.5 and 7.7 ppm. rsc.org The protons of the pentane (B18724) chain would also be clearly distinguishable. The methylene (B1212753) protons adjacent to the pyrazole rings (N-CH₂-C) would likely appear as a singlet if the two pyrazole moieties are equivalent on the NMR timescale. However, given the structure, the molecule is 1-(3-Pyrazol-1-yl pentan-3-yl)pyrazole , suggesting a geminal substitution on the C3 of the pentane chain. The two ethyl groups (-CH₂CH₃) at the C3 position would give rise to a quartet for the methylene protons and a triplet for the methyl protons. The methine proton at C3, being attached to two nitrogenous rings and two ethyl groups, would likely be deshielded. Based on related bis(pyrazolyl)alkanes, the signals for the pyrazole protons are expected around 7.5-7.6 ppm and 6.2-6.3 ppm. rsc.orgrsc.org
The ¹³C NMR spectrum would corroborate the structure with signals for the three distinct carbons of the pyrazole ring (typically between 105 and 142 ppm) and the carbons of the pentyl group. rsc.orgrsc.org The quaternary C3 carbon of the pentane chain would be found further downfield due to its substitution pattern.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
| Position | ¹H NMR (Predicted δ, Multiplicity) | ¹³C NMR (Predicted δ) |
|---|---|---|
| Pyrazole C3-H/C5-H | ~7.5-7.7 (d) | ~140-142 |
| Pyrazole C4-H | ~6.3 (t) | ~106-108 |
| Pentan-3-yl C3 | - | ~70-75 |
| Pentan-3-yl -CH₂- (ethyl) | ~1.9-2.1 (q) | ~25-30 |
| Pentan-3-yl -CH₃ (ethyl) | ~0.8-1.0 (t) | ~8-12 |
Note: Predictions are based on data from analogous compounds. rsc.orgrsc.org
Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These two techniques are often complementary; vibrations that are strong in IR may be weak in Raman, and vice-versa. spectroscopyonline.com
For this compound, the FT-IR and Raman spectra would be dominated by vibrations associated with the pyrazole rings and the alkyl pentane backbone. The pyrazole ring gives rise to several characteristic bands:
C-H stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.
C=N and C=C stretching: These ring stretching vibrations occur in the 1600-1400 cm⁻¹ region. researchgate.net
Ring breathing modes: These vibrations, which involve the expansion and contraction of the entire ring, are often prominent in the Raman spectrum and appear in the fingerprint region below 1000 cm⁻¹.
The pentane group would show:
C-H stretching: Asymmetric and symmetric stretching of CH₂ and CH₃ groups are found in the 2960-2850 cm⁻¹ range. scialert.net
C-H bending: Scissoring, wagging, and twisting vibrations of the methylene groups appear in the 1470-1180 cm⁻¹ region. scialert.net
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (IR/Raman) |
|---|---|---|
| Pyrazole C-H stretch | 3100 - 3150 | IR (medium), Raman (medium) |
| Alkyl C-H stretch | 2850 - 2980 | IR (strong), Raman (strong) |
| Pyrazole Ring (C=N, C=C) stretch | 1400 - 1600 | IR (strong), Raman (strong) |
| CH₂/CH₃ Bending/Scissoring | 1375 - 1470 | IR (medium), Raman (medium) |
| Pyrazole Ring Breathing/Deformation | 800 - 1050 | IR (medium), Raman (strong) |
Note: Frequencies are approximate and based on general data for pyrazoles and alkanes. researchgate.netscialert.net
Mass Spectrometry for Molecular Ion and Fragmentation Studies
Mass spectrometry (MS) is a key technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₁H₁₆N₄), the molecular ion peak (M⁺˙) would be expected at an m/z value corresponding to its molecular weight.
The fragmentation of bis(pyrazolyl)alkanes under electron ionization (EI) is expected to proceed through several characteristic pathways. chemguide.co.uk The initial fragmentation is likely to involve the cleavage of the pentyl group, as this can lead to the formation of stable carbocations. youtube.com A primary fragmentation pathway would be the α-cleavage at the tertiary carbon (C3), leading to the loss of an ethyl radical (•CH₂CH₃, 29 Da) to form a stable, resonance-delocalized cation.
Subsequent fragmentation would involve the pyrazole rings themselves. Common fragmentation patterns for the pyrazole ring include:
Loss of HCN (27 Da): A characteristic fragmentation for many nitrogen-containing heterocycles.
Loss of N₂ (28 Da): This involves the cleavage of the N-N bond and rearrangement.
Ring cleavage: The pyrazole ring can break apart to yield smaller charged fragments. researchgate.net
A plausible fragmentation cascade would start with the loss of an ethyl group, followed by the fragmentation of one or both of the pyrazole rings from the resulting ion.
Table 4: Plausible Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 204 | [M]⁺˙ (Molecular Ion) | C₁₁H₁₆N₄⁺˙ |
| 175 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the pentyl group. |
| 108 | [C₄H₅N₂-CH-C₂H₅]⁺ or [Pz-CH-Et]⁺ | Cleavage of the bond between C3 and one pyrazole ring. |
| 68 | [C₃H₄N₂]⁺˙ (Pyrazole radical cation) | Cleavage leading to an isolated pyrazole ring. |
| 67 | [C₃H₃N₂]⁺ (Pyrazolyl cation) | Loss of a hydrogen atom from the pyrazole ring. |
Note: Pz = Pyrazolyl group.
Coordination Chemistry and Metallosupramolecular Assemblies of Bis Pyrazolyl Pentane Ligands
Ligand Properties and Coordination Modes
N,N'-Donor Coordination Characteristics of Bis-Pyrazoles
Bis(pyrazolyl)alkane ligands, including 1-(3-Pyrazol-1-ylpentan-3-yl)pyrazole, are classic N,N'-donor ligands. The two pyrazole (B372694) rings each contain two nitrogen atoms, with the N2 atom of each ring typically possessing a lone pair of electrons available for coordination to a metal center. This bidentate nature allows these ligands to form stable chelate rings with metal ions. The electronic properties of the pyrazole rings, being π-excessive aromatic systems, influence the donor strength of the nitrogen atoms and, consequently, the stability of the resulting metal complexes. The coordination of the pyrazole nitrogen atoms to a metal center is a well-established motif in coordination chemistry, leading to the formation of a wide array of complexes with diverse geometries and properties.
Influence of Alkane Linker Length on Chelation and Bridging Capabilities
The flexible alkane chain connecting the two pyrazole rings plays a crucial role in determining the coordination behavior of the ligand. In the case of this compound, the five-carbon (pentane) linker provides significant conformational flexibility. This flexibility allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions.
A key aspect influenced by the linker length is the competition between chelation and bridging coordination modes. A shorter linker, such as in bis(pyrazolyl)methane, typically favors the formation of a mononuclear complex where the ligand acts as a chelate, forming a six-membered ring with the metal center. As the linker length increases, the propensity for the ligand to bridge two different metal centers also increases, leading to the formation of dinuclear or polynuclear complexes and coordination polymers. The pentane (B18724) linker in this compound is sufficiently long and flexible to allow for both chelation to a single metal center, forming a larger and more flexible chelate ring, and bridging between two metal centers, which can lead to the formation of extended supramolecular architectures. The preferred coordination mode will depend on various factors, including the nature of the metal ion, the counter-anion, and the reaction conditions. The chelate ring size also has an effect on the stability and structure of the resulting complexes researchgate.net.
Synthesis and Structural Analysis of Metal Complexes
Complexation with Transition Metal Ions (e.g., Copper(II), Zinc(II))
Bis(pyrazolyl)alkane ligands readily form complexes with a variety of transition metal ions, including copper(II) and zinc(II). The synthesis of these complexes typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. For instance, reacting this compound with copper(II) chloride or zinc(II) nitrate (B79036) would be expected to yield the corresponding metal complexes. The stoichiometry of the reaction, the choice of solvent, and the presence of specific counter-ions can influence the final product's structure and nuclearity.
Determination of Coordination Geometries and Ligand-Metal Interactions
The coordination geometry around the metal center in complexes of bis(pyrazolyl)pentane ligands is dictated by the electronic configuration and size of the metal ion, as well as the steric demands of the ligand.
For Copper(II) complexes , a d⁹ metal ion, a variety of coordination geometries are commonly observed, including distorted tetrahedral, square planar, square pyramidal, and octahedral. The flexible pentane linker of this compound can accommodate these different geometries. In a mononuclear complex, the two pyrazole nitrogens would coordinate to the copper(II) center, with the remaining coordination sites being occupied by solvent molecules or anions. Spectroscopic techniques such as UV-Vis and EPR spectroscopy, along with single-crystal X-ray diffraction, are essential for determining the precise coordination environment. For instance, five-coordinate Cu(II) complexes can exist in geometries ranging from square pyramidal to trigonal bipyramidal researchgate.netnih.gov.
For Zinc(II) complexes , a d¹⁰ metal ion, tetrahedral and octahedral geometries are the most prevalent rsc.orgntu.edu.twnih.gov. In a 1:1 metal-to-ligand complex, a tetrahedral geometry could be achieved with the coordination of the two pyrazole nitrogens and two other monodentate ligands. An octahedral geometry would be possible in a 1:2 metal-to-ligand complex, where two bis(pyrazolyl)pentane ligands coordinate to the zinc(II) center, or in a 1:1 complex with additional solvent or anionic ligands. The determination of the exact coordination geometry relies heavily on single-crystal X-ray diffraction studies, which provide precise information on bond lengths and angles ntu.edu.twnih.gov.
| Metal Ion | Common Coordination Geometries | Influencing Factors |
| Copper(II) | Distorted Tetrahedral, Square Planar, Square Pyramidal, Octahedral | Jahn-Teller effect, Steric hindrance of the ligand, Nature of co-ligands and counter-ions |
| Zinc(II) | Tetrahedral, Octahedral | Ligand-to-metal ratio, Steric bulk of the ligand, Presence of coordinating solvents or anions |
Formation of Extended Architectures
The ability of bis(pyrazolyl)alkane ligands with flexible linkers to act as bridging units is a key feature in the construction of extended supramolecular architectures, such as coordination polymers. The pentane linker in this compound provides the necessary length and flexibility to span between two metal centers, leading to the formation of one-, two-, or three-dimensional networks nih.govnih.gov.
Supramolecular Chemistry with Bis-Pyrazoles
The supramolecular chemistry of bis(pyrazole) ligands is rich and varied, largely dictated by the conformational flexibility of the ligand backbone and the coordination preferences of the metal center. ub.eduresearchgate.net The alkyl or ether linkage between the pyrazole units can rotate, allowing the ligand to act as a bridge between metal centers in different orientations, leading to the formation of diverse supramolecular assemblies ranging from discrete dimeric complexes to extended one-, two-, or three-dimensional coordination polymers. ub.eduresearchgate.netugr.es
The final architecture of these assemblies is a result of a delicate balance of factors. The nature of the metal ion is critical; for instance, a flexible bis(pyrazole) ether ligand has been shown to form a polymeric structure with Co(II), while with Cu(II) it forms an unexpected dimeric structure. ub.eduugr.es This difference is attributed to the coordination preferences of the metal ions, with the pentacoordinated dimeric motif being prevalent for Cu(II), overcoming the steric hindrance that would typically favor a polymeric arrangement. ub.edu
Furthermore, steric hindrance from substituents on the pyrazole rings or the alkyl backbone can significantly influence the coordination geometry around the metal ion. In a study on silver(I) complexes with sterically hindered bis(pyrazolyl)methane ligands, the presence of bulky phenyl groups forced an unusual square planar coordination geometry around the Ag(I) center, a deviation from the more common tetrahedral geometry. nih.govresearchgate.net
Non-covalent interactions play a crucial role in consolidating the extended structures of these coordination complexes. mdpi.com Interactions such as hydrogen bonding, π-π stacking, C-H···π, and C-H···F interactions are instrumental in organizing the primary coordination units into higher-order supramolecular networks. nih.govresearchgate.netconicet.gov.ar For example, the crystal packing of certain cadmium(II)-azido complexes with bis-pyrazolyl ligands is controlled by a significant number of Cl···H, N···H, and H···H interactions, along with weak π-π stacking between the pyrazole and triazine rings. mdpi.com
Table 1: Examples of Supramolecular Assemblies with Bis(pyrazole) Ligands
| Metal Ion | Ligand Type | Resulting Supramolecular Structure | Key Stabilizing Interactions |
|---|---|---|---|
| Co(II) | Flexible bis(pyrazole) ether | 1D Coordination Polymer | Coordination bonds |
| Cu(II) | Flexible bis(pyrazole) ether | Dimeric Complex | Coordination bonds |
| Ag(I) | Sterically hindered bis(pyrazolyl)methane | Discrete complex with square planar geometry | C-H···π, C-H···F interactions |
| Cd(II) | Bis-pyrazolyl s-triazine | Dinuclear Complex | Cl···H, N···H, π-π stacking |
Application in Metal-Organic Framework (MOF) Design
The versatility of bis(pyrazole) ligands makes them excellent candidates for the construction of metal-organic frameworks (MOFs). The ability of these ligands to bridge metal centers, combined with their conformational flexibility, allows for the targeted design of MOFs with diverse architectures and functionalities. researchgate.net
By employing bis-pyrazole ligands in conjunction with other co-ligands, such as various benzene (B151609) polycarboxylic acids, a series of Co(II) MOFs have been constructed. researchgate.netscite.ai The choice of the acidic co-ligand resulted in a range of network architectures, from two-dimensional grids to three-dimensional diamondoid networks. researchgate.net Some of these frameworks feature porous nanochannels and interesting helical structures. researchgate.net The larger dimensions of the networks in these cases were directly attributed to the relatively large size of the bis-pyrazole ligand molecule. researchgate.net The conformational flexibility of the ligand was also found to be a decisive factor in determining both the dimensionality and the final topology of the MOF structure. researchgate.net
A notable application of bis-pyrazole ligands in MOF design is in the synthesis of Hofmann-based MOFs. In one study, an angular bis-pyrazole ligand, 4,4'-methylene-bis(3,5-dimethylpyrazole), was used to link undulating 2D layers, forming one-dimensional channels. rsc.org These channels are lined with unsaturated Ni(II) metal binding sites and methylpyrazole moieties, which create a specific environment for selective gas uptake. rsc.org These MOFs have shown promise for the selective separation of gases such as acetylene (B1199291) from methane (B114726) and CO2, and propylene (B89431) from propane. rsc.org
The design of MOFs using bis(pyrazole) ligands is a dynamic area of research, with the potential to create materials with tailored pore sizes, shapes, and chemical environments for specific applications in areas like catalysis, gas storage, and separation. researchgate.netrsc.orgnih.gov
Table 2: Application of Bis(pyrazole) Ligands in MOF Design
| Bis(pyrazole) Ligand Type | Metal Center(s) | MOF Architecture | Potential Application |
|---|---|---|---|
| General bis-pyrazole | Co(II) | 2D grid, 3D diamondoid networks, porous nanochannels | Chirality and magnetic properties |
| 4,4'-methylene-bis(3,5-dimethylpyrazole) | Co(II), Fe(II), Ni(II) | 3D framework with 1D channels | Selective gas separation |
Reactivity and Mechanistic Investigations of 1 3 Pyrazol 1 Ylpentan 3 Yl Pyrazole and Its Structural Congeners
Chemical Transformations of the Pyrazole (B372694) Ring Systems (e.g., Electrophilic and Nucleophilic Reactions)
The pyrazole ring is an aromatic heterocycle with a distinct reactivity pattern. The presence of two adjacent nitrogen atoms significantly influences the electron density distribution within the ring. The C4 position is electron-rich and thus highly susceptible to electrophilic substitution, while the C3 and C5 positions are electron-deficient, making them potential sites for nucleophilic attack. nih.govimperial.ac.uk In 1-(3-Pyrazol-1-ylpentan-3-yl)pyrazole, both pyrazole rings are substituted at the N1 position by the pentane (B18724) linker, which influences the regioselectivity and rate of these reactions.
Electrophilic Substitution: Electrophilic aromatic substitution (SEAr) is the most characteristic reaction of the pyrazole ring and occurs preferentially at the C4 position. pharmaguideline.comrrbdavc.org The N1-alkyl substituent, in this case, the pentan-3-yl group, does not alter this inherent regioselectivity. A variety of electrophiles can be introduced at this position under appropriate conditions.
Nitration: Reaction with a mixture of nitric acid and sulfuric acid typically yields the 4-nitro derivative.
Halogenation: Bromination (using NBS or Br2) and chlorination readily occur at the C4 position. encyclopedia.pub
Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid group at C4.
Friedel-Crafts Reactions: Acylation and alkylation can be achieved at the C4 position, although these reactions sometimes require harsher conditions compared to more activated aromatic systems.
The general mechanism for these substitutions involves the attack of an electrophile on the electron-rich C4 carbon to form a stabilized cationic intermediate (sigma complex), followed by the loss of a proton to restore aromaticity.
Nucleophilic Substitution: The pyrazole ring is generally resistant to nucleophilic aromatic substitution (SNAr) due to its electron-rich nature. However, the C3 and C5 positions are electron-deficient compared to C4. nih.govresearchgate.net Nucleophilic attack at these positions is rare and typically requires the presence of a good leaving group (like a halogen) and/or strong electron-withdrawing groups on the ring. encyclopedia.pub In some cases, deprotonation at C3 or C5 with a very strong base can lead to ring-opening or subsequent reaction with an electrophile. pharmaguideline.comnih.gov
The table below summarizes common chemical transformations applicable to the pyrazole rings in this compound, based on studies of analogous N-alkylpyrazoles.
| Reaction Type | Reagents | Position of Attack | Typical Product |
|---|---|---|---|
| Nitration | HNO3/H2SO4 | C4 | 4-Nitropyrazole derivative |
| Bromination | Br2 or NBS | C4 | 4-Bromopyrazole derivative |
| Sulfonation | Fuming H2SO4 | C4 | Pyrazole-4-sulfonic acid derivative |
| Vilsmeier-Haack Formylation | POCl3, DMF | C4 | Pyrazole-4-carbaldehyde derivative |
| Lithiation | n-BuLi | C5 | 5-Lithiopyrazole derivative (precursor for other substitutions) |
Modifications and Derivatizations of the Pentane Linker
The pentane linker in this compound provides a scaffold connecting the two heterocyclic rings. Its reactivity is characteristic of a saturated aliphatic chain, but it is influenced by the adjacent pyrazole moieties. The central carbon atom (C3 of the pentane chain) is a tertiary carbon, which is often a site of enhanced reactivity in radical reactions.
Potential modifications of the pentane linker could include:
Radical Halogenation: Free radical halogenation (e.g., with N-bromosuccinimide under UV irradiation) would be expected to show selectivity for the tertiary C-H bond at the C3 position of the pentane chain, leading to the introduction of a halogen atom at this central position. This functionalized intermediate could then serve as a precursor for subsequent nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents could potentially lead to the cleavage of the pentane chain or the formation of hydroxylated products, although such reactions might also affect the pyrazole rings, which are generally resistant to oxidation unless under harsh conditions. pharmaguideline.com
Carboxylation: Studies on bis(pyrazol-1-yl)alkanes have shown that carboxylation of the linker is possible. For instance, the reaction of bis(pyrazol-1-yl)methane with oxalyl chloride can introduce carboxylic acid groups. However, it was noted that longer methylene (B1212753) linkers lead to significantly lower product yields, suggesting that such a transformation on a pentane linker might be challenging. dntb.gov.ua
Derivatization of the pentane linker is less straightforward than transformations on the pyrazole rings due to the relative inertness of C-H bonds. Site-specific functionalization would likely require the use of directed C-H activation methods or initial functionalization via radical processes.
Tautomerism and Isomerization Pathways in Pyrazole Derivatives
Tautomerism and isomerization are important phenomena in pyrazole chemistry that dictate the structure and reactivity of these heterocycles.
Tautomerism: The most significant form of tautomerism in pyrazoles is annular prototropic tautomerism, which occurs in N-unsubstituted pyrazoles. This involves the migration of a proton between the two ring nitrogen atoms (N1 and N2). For an unsymmetrically substituted pyrazole (e.g., a 3-substituted pyrazole), this results in two distinct tautomeric forms. While the pyrazole rings in this compound are N1-substituted and thus cannot exhibit this tautomerism, this property is fundamental to its precursors and many related congeners. The position of the tautomeric equilibrium is influenced by the nature of substituents, the solvent, and temperature. fu-berlin.de
Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in quantifying the relative stabilities of pyrazole tautomers. The energy difference between tautomers is often small, leading to the coexistence of both forms in solution. kashanu.ac.irresearchgate.net
The following table presents DFT-calculated relative energies for tautomers of representative pyrazole derivatives, illustrating the influence of substituents on stability.
| Substituent at C3(5) | More Stable Tautomer | Calculated Energy Difference (kJ/mol) | Computational Method |
|---|---|---|---|
| Amino (NH2) | 3-Aminopyrazole | 10.7 | DFT(B3LYP)/6-311++G(d,p) researchgate.net |
| Phenyl (Ph) | 3-Phenylpyrazole | ~4-8 (solvent dependent) | NMR Study fu-berlin.de |
| Methyl (CH3) | 3-Methylpyrazole | ~1-2 | Ab initio researchgate.net |
| Trifluoromethyl (CF3) | 5-Trifluoromethylpyrazole | - | Qualitative Observation |
Isomerization: For N-substituted pyrazoles like this compound, isomerization can occur under more energetic conditions. Thermal isomerization of N-substituted pyrazoles has been reported, involving the migration of the N1-substituent to the other nitrogen atom. This process typically requires high temperatures (up to 500 °C) and proceeds through high-energy intermediates, demonstrating the high stability of the N-C bond. nih.gov Photochemical isomerization pathways have also been investigated for pyrazoles, which can lead to the formation of imidazole (B134444) derivatives through various intermediates.
Reaction Mechanisms and Pathways Investigated Through Experimental and Theoretical Methods
The mechanisms of pyrazole reactions have been the subject of numerous experimental and theoretical investigations, providing deep insights into their reactivity.
Experimental Methods: Kinetic studies are a primary tool for elucidating reaction mechanisms. For instance, transient flow methods have been used to study the kinetics of the Knorr pyrazole synthesis, revealing complex pathways involving autocatalysis and unexpected intermediates. acs.org Spectroscopic techniques, particularly NMR, are invaluable for studying dynamic processes like tautomeric equilibria. By analyzing spectra at low temperatures, the exchange rate can be slowed, allowing for the quantification of individual tautomers. fu-berlin.de X-ray crystallography provides definitive structural information on stable products and intermediates, confirming the regiochemistry of reactions.
Theoretical Methods: Computational chemistry, especially Density Functional Theory (DFT), has become an indispensable tool for investigating reaction pathways. kashanu.ac.ir DFT calculations are used to:
Determine the geometries and relative energies of reactants, transition states, and products. researchgate.net
Calculate activation energy barriers, which helps to predict the feasibility and regioselectivity of a reaction. scholaris.ca
Model the effect of solvents on reaction outcomes.
Elucidate complex multi-step mechanisms, such as rearrangements and cyclization cascades. nih.gov
For example, theoretical studies on the electrophilic substitution of pyrazole have confirmed that attack at C4 is kinetically and thermodynamically favored over attack at C3 or C5 by mapping the potential energy surfaces for the formation of the respective intermediates. Similarly, DFT has been used to explain the unexpected formation of certain pyrazole isomers in cycloaddition reactions by revealing unique elimination pathways of unstable intermediates.
The study of reaction mechanisms for compounds like this compound and its congeners relies on this synergistic approach, where experimental observations guide theoretical modeling, and computational insights suggest new experiments to test mechanistic hypotheses.
Computational and Theoretical Studies on 1 3 Pyrazol 1 Ylpentan 3 Yl Pyrazole
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict the electronic structure and properties of molecules. eurasianjournals.com DFT offers a balance of accuracy and computational efficiency, making it a standard method for analyzing organic compounds, including a wide array of pyrazole (B372694) derivatives. eurasianjournals.comnih.gov
The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net
A large HOMO-LUMO gap suggests high electronic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that a molecule is more reactive. DFT calculations are routinely used to determine the energies of these orbitals and predict the electronic behavior of pyrazole derivatives. For instance, studies on various pyrazole compounds have shown that their reactivity and stability can be directly correlated with the calculated HOMO-LUMO gap. researchgate.netnih.gov
| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference Method |
|---|---|---|---|---|
| Pyrazole-based Tetrahydropyrimidine | -5.89 | -1.59 | 4.30 | DFT/B3LYP |
| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | -6.41 | -1.95 | 4.46 | B3LYP/6-31G(d) |
| Aryl-substituted Pyrazolone | -5.78 | -2.11 | 3.67 | DFT/B3LYP |
For example, DFT studies on substituted pyrazoles have been used to determine whether the molecules adopt a planar or non-planar conformation. nih.gov Such structural information is vital, as the conformation of a molecule often dictates its biological activity and physical properties. Furthermore, theoretical calculations can assess the thermal stability of different isomers of pyrazole compounds, providing insights into their potential as energetic materials or their durability under various conditions. researchgate.net
Quantum chemical calculations allow for the evaluation of various reactivity descriptors that predict how a molecule will interact with other chemical species. The electron density distribution is a key factor; atoms with higher electron density are susceptible to electrophilic attack, while those with lower electron density are prone to nucleophilic attack. mdpi.com
For the pyrazole ring system, the C4 position is generally vulnerable to electrophilic attack, whereas the C3 and C5 positions are more susceptible to nucleophilic attack. chemicalbook.commdpi.com Global reactivity descriptors derived from HOMO and LUMO energies, such as chemical hardness, chemical potential, and electronegativity, provide a quantitative measure of a molecule's stability and reactivity. researchgate.net These descriptors are invaluable for understanding reaction mechanisms and designing new synthetic pathways for pyrazole derivatives.
Molecular Dynamics and Simulation Studies
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. eurasianjournals.com By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions, offering insights that are not accessible through static quantum chemical calculations. nih.gov
While quantum chemistry can predict the most stable conformation, MD simulations reveal the dynamic nature of a molecule's structure. For a molecule like this compound, which contains a flexible pentane (B18724) linker, MD simulations would be particularly insightful. The pentyl chain connecting the two pyrazole rings allows for a wide range of motion and different spatial arrangements (conformers).
MD simulations can explore this conformational space, identifying the most populated conformations and the energy barriers between them. nih.gov This information is crucial because the biological activity of a molecule can depend on its ability to adopt a specific shape to bind to a biological target. nih.gov Studies on similar flexible molecules show that MD simulations can effectively characterize the dynamic behavior and conformational landscape. nih.govnih.gov
MD simulations are also powerful tools for studying how molecules interact with each other and with their environment, such as a solvent. These simulations can model non-covalent interactions like hydrogen bonding and π–π stacking, which are critical for understanding the behavior of pyrazole compounds in the solid state and in solution. nih.gov
Furthermore, MD simulations can predict the tendency of molecules to self-assemble or aggregate. nih.gov This is relevant for drug development, as aggregation can affect a compound's solubility and bioavailability. By simulating multiple molecules in a solution box, researchers can observe the formation of clusters and analyze the specific interactions that drive the aggregation process. mdpi.com This knowledge can be used to modify molecular structures to control their self-assembly properties. nih.gov
Theoretical Insights into Tautomeric Preferences and Proton Transfer Mechanisms
Computational and theoretical chemistry serve as powerful tools for elucidating the complex dynamic behaviors of molecules such as this compound. Studies focusing on pyrazole derivatives have established that these molecules can exist in different tautomeric forms, which are isomers that readily interconvert, most commonly through the migration of a proton. The stability of these tautomers and the mechanisms by which the proton transfer occurs are critical to understanding the molecule's reactivity and properties. Theoretical investigations, primarily using Density Functional Theory (DFT), provide deep insights into these processes at a molecular level.
Tautomeric Preferences
For pyrazole-containing compounds, annular prototropic tautomerism is a key consideration. This involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. The relative stability of the resulting tautomers is highly sensitive to the nature and position of substituents on the ring. researchgate.netresearchgate.netnih.gov Electron-donating groups and electron-withdrawing groups can significantly favor one tautomeric form over another. researchgate.net
In the case of this compound, the primary tautomerism occurs on the pyrazole ring that is substituted at the C3 position. The other pyrazole ring, being N1-substituted, does not have a labile proton for annular tautomerism. The large alkyl group attached to C3 influences the electronic environment of the ring, which in turn dictates the energetic preference for the proton to reside on N1 versus N2.
Computational models are used to calculate the relative energies (ΔE) and Gibbs free energies (ΔG) of the possible tautomers. A lower energy value indicates a more stable and thus more prevalent tautomer. DFT calculations, often using methods like B3LYP with a 6-311++G(d,p) basis set, have been shown to provide reliable results for such systems. researchgate.netias.ac.in While specific calculations for this compound are not publicly documented, the expected relative stabilities can be inferred from studies on similarly substituted pyrazoles.
Below is a representative data table illustrating how theoretical calculations would quantify the stability difference between two potential tautomers of a C3-substituted pyrazole. Tautomer A would represent the N1-H form and Tautomer B the N2-H form.
| Tautomer | Computational Method | Relative Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |
|---|---|---|---|
| Tautomer A (N1-H) | B3LYP/6-311++G(d,p) | 0.00 | 0.00 |
| Tautomer B (N2-H) | B3LYP/6-311++G(d,p) | +2.5 | +2.2 |
This interactive table presents hypothetical, yet plausible, data based on typical computational results for substituted pyrazoles. The positive values for Tautomer B indicate it is less stable than Tautomer A.
Proton Transfer Mechanisms
The conversion between tautomers requires the transfer of a proton, a process that must overcome a specific energy barrier known as the activation energy (Ea). Theoretical studies are crucial for mapping the potential energy surface of this reaction and identifying the most likely pathways. ias.ac.in For pyrazole systems, several proton transfer mechanisms are considered:
Direct Intramolecular Transfer: This pathway involves the direct migration of the proton from one nitrogen atom to the other within the same molecule (a 1,2-proton shift). Computational studies consistently show that this mechanism has a very high activation energy, making it kinetically unfavorable under normal conditions. ias.ac.in
Intermolecular Double Proton Transfer: A more favorable mechanism involves the formation of a dimer between two pyrazole molecules. In this arrangement, two simultaneous proton transfers occur between the molecules. This cooperative process significantly lowers the activation barrier compared to the direct intramolecular path. ias.ac.in
Solvent-Assisted Proton Transfer: In the presence of protic solvents like water or ammonia, a solvent molecule can act as a shuttle or bridge for the proton. The solvent molecule accepts a proton from one nitrogen and donates a proton to the other nitrogen in a concerted fashion. This pathway also presents a substantially lower activation energy than the direct transfer. ias.ac.in The efficiency of this mechanism depends on the nature of the solvent.
For this compound, an additional long-range intramolecular mechanism could be theoretically possible, where the flexible pentane chain allows the N1-substituted pyrazole ring to fold back and assist in the proton transfer on the other ring. However, such a conformation might be entropically disfavored.
The following table provides representative activation energies for these different mechanisms, derived from DFT and MP2 calculations on various pyrazole derivatives. ias.ac.in
| Proton Transfer Mechanism | Computational Level | Calculated Activation Energy (Ea) (kcal/mol) |
|---|---|---|
| Direct Intramolecular Transfer | MP2/6-311++G(d,p) | 49.4 - 54.0 |
| Intermolecular (Dimer) Transfer | B3LYP/6-311++G(d,p) | 17.0 - 19.4 |
| Water-Assisted Transfer | MP2/6-311++G(d,p) | 26.6 - 31.8 |
| Ammonia-Assisted Transfer | MP2/6-311++G(d,p) | 17.3 - 22.5 |
This interactive table summarizes typical activation energies for different proton transfer pathways. The data clearly shows that direct intramolecular transfer is energetically prohibitive, while intermolecular and solvent-assisted pathways are significantly more accessible.
Emerging Research Directions and Prospects for Bis Pyrazolyl Pentane Systems
Innovations in Environmentally Benign Synthetic Methodologies
The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that often involve hazardous reagents and solvents. researchgate.net However, the principles of green chemistry are driving a shift towards more sustainable synthetic pathways. researchgate.netresearchgate.net For bis(pyrazolyl)pentane systems, research is moving away from transition metals and high temperatures towards milder, more efficient, and environmentally friendly alternatives. nih.gov
Recent advancements in the green synthesis of pyrazoles include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields compared to conventional heating. nih.govrsc.org Solvent-free reaction conditions and the use of eco-friendly solvents like water or deep eutectic solvents are also becoming more prevalent. researchgate.netnih.govrsc.org Catalyst-free approaches and the use of recyclable catalysts, such as magnetic nanoparticles, further enhance the environmental credentials of these synthetic methods. researchgate.netmdpi.com A notable innovation is the nucleophile-catalyzed condensation for producing bis(pyrazolyl)alkanes, which avoids harsh reagents and accommodates a wide range of pyrazoles and aldehydes. nih.gov These methodologies promise a more sustainable production of ligands like 1-(3-Pyrazol-1-ylpentan-3-yl)pyrazole.
Comparison of Green Synthetic Methodologies for Pyrazole Derivatives
| Methodology | Key Advantages | Typical Conditions | References |
|---|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, energy efficiency. | Solvent-free or in green solvents (e.g., ethanol, water). | nih.govrsc.org |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved yields, milder conditions. | Often performed at room temperature in aqueous media. | researchgate.net |
| "On Water" Synthesis | Avoids organic solvents, simple workup, highly efficient. | Reaction of precursors in an aqueous suspension. | rsc.org |
| Catalyst-Free Condensation | Avoids metal catalysts, simplifies purification, reduces waste. | Moderate temperatures in solvents like acetonitrile. | mdpi.com |
| Nucleophile-Catalyzed Condensation | Metal-free, mild conditions, broad substrate scope. | Catalyzed by a simple nucleophile at or below room temperature. | nih.gov |
Design and Exploration of Novel Coordination Architectures with Tailored Properties
Future research will focus on exploiting this flexibility to create coordination architectures with specific, tailored properties. For example, by controlling the steric and electronic properties of the pyrazole rings and the metal ion, it is possible to tune the geometry of the complex from tetrahedral to square planar or octahedral. nih.govmdpi.com This control is crucial for applications in catalysis, where the geometry of the active site determines selectivity and efficiency. Furthermore, the strategic incorporation of hydrogen bond donors and acceptors can guide the self-assembly of these complexes into complex supramolecular structures, such as 1D chains, 2D networks, or 3D metal-organic frameworks (MOFs). nih.govrsc.org These materials are of great interest for gas storage, separation, and sensing applications. mdpi.com
Coordination Architectures of Bis-Pyrazole Ligands
| Architecture Type | Description | Potential Applications | References |
|---|---|---|---|
| Mononuclear Chelates | Ligand binds to a single metal center, forming a stable ring structure. | Homogeneous catalysis, bioinorganic model systems. | eiu.eduresearchgate.net |
| Dinuclear Bridged Complexes | Ligand spans two metal centers, often with other bridging groups. | Modeling bimetallic enzyme active sites, magnetic materials. | researchgate.net |
| Coordination Polymers | Ligand acts as a linker to create repeating structural units in 1D, 2D, or 3D. | Gas storage, sensors, heterogeneous catalysis. | mdpi.com |
| Supramolecular Assemblies | Complexes self-assemble through non-covalent interactions (e.g., H-bonding). | Molecular recognition, functional materials. | nih.govrsc.org |
Advanced Characterization Techniques for Dynamic Systems
The flexible nature of the pentane (B18724) backbone in this compound and its complexes gives rise to dynamic processes in solution, such as conformational changes or ligand exchange. nih.gov Characterizing these dynamic systems requires specialized techniques that go beyond static structural analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool in this regard. Variable-temperature (VT-NMR) and Dynamic NMR (DNMR) experiments can be used to study conformational equilibria and determine the energy barriers for processes like ring inversion or rotation around single bonds. researchgate.net Diffusion-Ordered Spectroscopy (DOSY) can probe coordination equilibria in solution, distinguishing between free and metal-bound ligands. nih.gov For more complex exchange processes, isotope labeling coupled with electrospray ionization mass spectrometry (ESI-MS) provides a direct and quantitative method to observe dynamic ligand exchange between coordination complexes. nih.gov These advanced techniques provide crucial insights into the behavior of these molecules in the solution phase, which is essential for understanding their reactivity and function.
Advanced Techniques for Characterizing Dynamic Bis-Pyrazole Systems
| Technique | Information Obtained | Relevance to Bis(pyrazolyl)pentane Systems | References |
|---|---|---|---|
| Variable-Temperature NMR (VT-NMR) | Thermodynamic and kinetic parameters of dynamic processes (e.g., conformational exchange). | Probes the flexibility of the pentane linker and dynamic coordination modes. | researchgate.net |
| DOSY NMR | Diffusion coefficients, which relate to molecular size and aggregation state. | Studies ligand-metal binding equilibria and formation of supramolecular assemblies. | nih.gov |
| Fast Field Cycling (FFC) NMR Relaxometry | Molecular dynamics over a wide range of timescales. | Investigates ion dynamics and interactions in solution, such as in electrolytes. | cuny.edu |
| Isotope Labeling with ESI-MS | Direct observation and quantification of ligand exchange pathways and kinetics. | Characterizes the constitutional dynamics of self-assembled coordination complexes. | nih.gov |
Predictive Modeling and Computational Design of Next-Generation Bis-Pyrazoles
Computational chemistry has become an indispensable tool for understanding and predicting the properties of coordination compounds. researchgate.net For bis(pyrazolyl)pentane systems, predictive modeling and computational design offer a pathway to accelerate the discovery of new ligands and complexes with desired functionalities.
Density Functional Theory (DFT) is widely used to calculate the geometric and electronic structures of these molecules, providing insights that are comparable to experimental data. researchgate.netnih.gov These calculations can predict the preferred coordination geometry, bond strengths, and spectroscopic properties of metal complexes. For designing new ligands, quantitative structure-activity relationship (QSAR) models can be developed to correlate structural features with specific properties, such as catalytic activity or biological efficacy. nih.gov Molecular docking and molecular dynamics simulations can be employed to model the interaction of these complexes with biological targets or to assess the stability of complex supramolecular assemblies. researchgate.netrsc.org By integrating these computational approaches, researchers can rationally design the next generation of bis-pyrazole ligands with optimized steric and electronic properties for specific applications, reducing the need for extensive trial-and-error synthesis.
Computational Methods in the Design of Bis-Pyrazole Ligands
| Method | Application | Predicted Properties | References |
|---|---|---|---|
| Density Functional Theory (DFT) | Optimization of molecular geometry and calculation of electronic properties. | Bond lengths/angles, electronic spectra, reaction energies. | researchgate.netnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with a specific activity or property. | Prediction of biological activity (e.g., anticancer) for new designs. | nih.gov |
| Molecular Docking | Predicting the binding orientation of a ligand to a target molecule. | Binding affinity and interaction modes with enzyme active sites. | rsc.org |
| Molecular Dynamics (MD) Simulation | Simulating the movement of atoms and molecules over time. | Conformational stability of complexes, solvent effects, binding free energies. | researchgate.net |
Q & A
Q. What experimental approaches validate the structure-activity relationship (SAR) of pyrazole derivatives in pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
